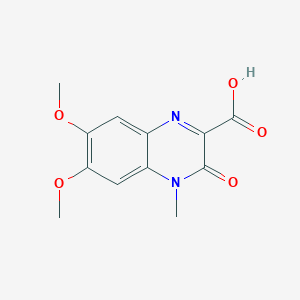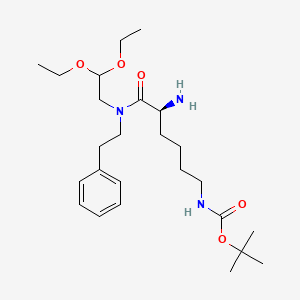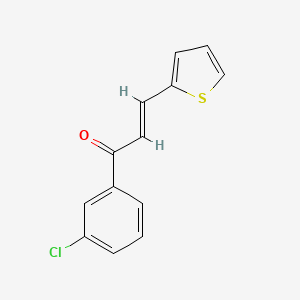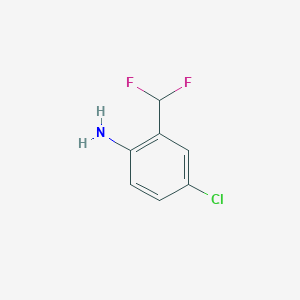
4-Chloro-2-(difluoromethyl)aniline
概要
説明
“4-Chloro-2-(difluoromethyl)aniline” is a chemical compound with the molecular formula C7H6ClF2N . It has a molecular weight of 177.58 . This compound is used in scientific research and finds applications in pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, a difluoromethyl group, and an amine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 246.1±35.0 °C . Its density is predicted to be 1.349±0.06 g/cm3 . The pKa value is predicted to be 2.18±0.10 .科学的研究の応用
Vibrational Analysis and NLO Materials
Research on chloro and trifluoromethyl-substituted anilines, including compounds like 4-chloro-3-(trifluoromethyl)aniline, has focused on their vibrational properties and potential use in nonlinear optical (NLO) materials. Studies employing Fourier Transform-Infrared and Fourier Transform-Raman techniques alongside theoretical density functional theory computations have explored the effects of substituents on the vibrational spectra and molecular properties of these compounds. These investigations provide a foundation for understanding how structural variations, including those in 4-Chloro-2-(difluoromethyl)aniline, might influence material properties for applications in NLO materials (Revathi et al., 2017).
Synthesis and Applications in Pesticides and Herbicides
Another avenue of research involves the synthesis and application of chloro and trifluoromethyl-substituted anilines as intermediates in the production of efficient and low-toxic pesticides and new herbicides. The review of methods for preparing such intermediates and the characterization of derived pesticides and herbicides highlight the significant role these compounds play in developing agricultural chemicals (Zhou Li-shan, 2002).
Environmental Applications
The adsorption properties of chloro derivatives of aniline, including 4-chloroaniline, on halloysite adsorbents, have been studied for their potential in removing toxic compounds from wastewater. Inverse Liquid Chromatography (LC) techniques were used to determine adsorption equations, revealing insights into the environmental cleanup applications of these compounds (Słomkiewicz et al., 2017).
Synthetic Chemistry and Biological Applications
In synthetic chemistry, chloro and trifluoromethyl-substituted anilines serve as key intermediates. For instance, their use in synthesizing novel quinazoline derivatives as dual inhibitors for cancer therapy targets EGFR and VEGFR-2 demonstrates the breadth of chemical and biological applications these compounds can have (Barbosa et al., 2014).
Safety and Hazards
When handling “4-Chloro-2-(difluoromethyl)aniline”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
4-chloro-2-(difluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMXSZWNJWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

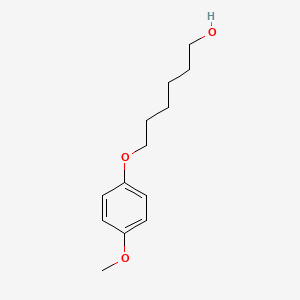


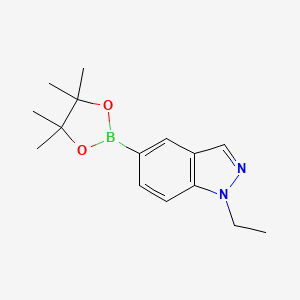


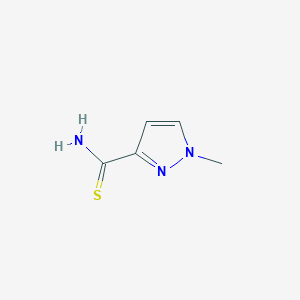
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]-](/img/structure/B3092000.png)
